molecular formula C6H6INO B079512 2-Amino-5-iodophenol CAS No. 99968-80-6

2-Amino-5-iodophenol

Cat. No. B079512
CAS RN: 99968-80-6
M. Wt: 235.02 g/mol
InChI Key: NXBSMRUIIBNDSL-UHFFFAOYSA-N
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Description

2-Amino-5-iodophenol, also known as Iodo-Phenol and 5-Iodo-2-Aminophenol, is an organic compound used in several scientific research applications. It is a derivative of phenol and is used as a starting material for synthesizing various organic compounds. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in

Scientific Research Applications

  • Saluretic and Diuretic Activity : 2-Amino-5-iodophenol derivatives, specifically 2-(aminomethyl)-4-(1,1-dimethylethyl)-6-iodophenol, show significant saluretic and diuretic activity. These compounds also possess antihypertensive activity and display topical saluretic and anti-inflammatory activities (Stokker et al., 1980).

  • Chemiluminescence in Detection of Hydrogen Peroxide and Glucose : Iodophenol blue, related to this compound, enhances the chemiluminescence of the luminol-H2O2 system. This property is useful in sensitive detection methods for hydrogen peroxide and glucose, including applications in diluted serum (Yu et al., 2016).

  • Protein Structure Determination : The incorporation of p-iodo-L-phenylalanine, an analogue of this compound, into proteins is used for structure determination in X-ray crystallography. This approach facilitates single-wavelength anomalous dispersion experiments on in-house X-ray sources (Xie et al., 2004).

  • Noncovalent Interaction Studies : 4-Amino-2-iodophenol, closely related to this compound, is used to study the cooperativity among noncovalent interactions in supramolecular assemblies. This research provides insights into the behavior of such compounds in complex chemical systems (Saha & Sastry, 2015).

  • Antitumor Activity : 2-Amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one, a phenoxazine derivative of this compound, shows antitumor activity against human B cell and T cell lymphoblastoid cell lines. It induces a mixed type of cell death, both apoptosis and necrosis (Koshibu-Koizumi et al., 2002).

  • Fluorescent Organic Probes : The presence of an amino group in compounds like this compound is significant for the development of fluorescent organic probes. These probes are used for ultrafast sensing of specific substances in environmental monitoring (Das & Mandal, 2018).

Safety and Hazards

2-Amino-5-iodophenol is considered hazardous . It has been classified as having specific target organ toxicity (single exposure) with the target organ being the respiratory system . It also has acute oral toxicity, skin sensitization, and germ cell mutagenicity .

properties

IUPAC Name

2-amino-5-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBSMRUIIBNDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80600906
Record name 2-Amino-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

99968-80-6
Record name 2-Amino-5-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80600906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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